molecular formula C17H24O2 B14224598 8-(Benzyloxy)-2,6-dimethyloct-2-enal CAS No. 503843-91-2

8-(Benzyloxy)-2,6-dimethyloct-2-enal

Cat. No.: B14224598
CAS No.: 503843-91-2
M. Wt: 260.4 g/mol
InChI Key: ZTHPXRIXGXSZFX-UHFFFAOYSA-N
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Description

8-(Benzyloxy)-2,6-dimethyloct-2-enal is an α,β-unsaturated aldehyde derivative featuring a benzyloxy group at the 8-position and methyl substituents at the 2- and 6-positions of an oct-2-enal backbone. The benzyloxy group is a critical moiety, often enhancing lipophilicity and influencing pharmacological interactions .

Properties

CAS No.

503843-91-2

Molecular Formula

C17H24O2

Molecular Weight

260.4 g/mol

IUPAC Name

2,6-dimethyl-8-phenylmethoxyoct-2-enal

InChI

InChI=1S/C17H24O2/c1-15(7-6-8-16(2)13-18)11-12-19-14-17-9-4-3-5-10-17/h3-5,8-10,13,15H,6-7,11-12,14H2,1-2H3

InChI Key

ZTHPXRIXGXSZFX-UHFFFAOYSA-N

Canonical SMILES

CC(CCC=C(C)C=O)CCOCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

The synthesis of 8-(Benzyloxy)-2,6-dimethyloct-2-enal can be achieved through several synthetic routes. One common method involves the alkylation of 8-hydroxyquinoline with benzyl bromide under basic conditions to form the benzyloxy derivative. This intermediate can then be subjected to further reactions to introduce the dimethyloctenal moiety. Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

8-(Benzyloxy)-2,6-dimethyloct-2-enal undergoes various chemical reactions, including:

Scientific Research Applications

8-(Benzyloxy)-2,6-dimethyloct-2-enal has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(Benzyloxy)-2,6-dimethyloct-2-enal involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group may enhance the compound’s binding affinity to these targets, while the aldehyde group can participate in covalent bonding or reversible interactions. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: 8-Butoxy-2,6-dimethyloct-2-ene

This compound (CAS 71077-30-0) shares the same carbon skeleton but substitutes the benzyloxy group with a butoxy chain. Key differences include:

Property 8-(Benzyloxy)-2,6-dimethyloct-2-enal 8-Butoxy-2,6-dimethyloct-2-ene
Molecular Formula C₁₇H₂₂O₂ (inferred) C₁₄H₂₈O
Molar Mass (g/mol) ~258.36 (calculated) 212.37
Substituent Benzyloxy (aromatic) Butoxy (aliphatic)
Lipophilicity (LogP) Higher (due to aromatic ring) Lower

In contrast, the butoxy analog’s aliphatic chain may reduce metabolic stability .

Benzyloxy-Containing Anticonvulsant Derivatives

Several studies highlight the role of benzyloxy groups in enhancing anticonvulsant activity:

  • 1-(2-(8-(Benzyloxy)quinolin-2-yl)-1-butyrylcyclopropyl)-3-substituted urea derivatives: These compounds exhibited significant seizure suppression in rodent models, with ED₅₀ values < 50 mg/kg .
  • Ethyl 2,2-dimethyl-1-(2-substituted hydrazinecarboxamido) cyclopropanecarboxylate derivatives: Analogous structures with benzyloxy groups showed improved blood-brain barrier penetration compared to non-aromatic ethers .

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